1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione, commonly known as Nifurtimox, is an antiprotozoal drug. It was first synthesized in the 1960s and has been used to treat Chagas disease and sleeping sickness. Nifurtimox has been found to have potential applications in the treatment of other diseases as well.
Mechanism Of Action
The exact mechanism of action of Nifurtimox is not fully understood. However, it is believed to work by generating free radicals that damage the DNA of the parasites.
Biochemical And Physiological Effects
Nifurtimox has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including trypanothione reductase and glutathione reductase. It has also been found to induce apoptosis in parasites.
Advantages And Limitations For Lab Experiments
Nifurtimox has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. It is also effective against a wide range of parasites. However, it has a number of limitations as well. It is toxic to mammalian cells and has a short half-life in the body.
Future Directions
There are a number of potential future directions for research on Nifurtimox. One area of interest is the development of new formulations of the drug that are less toxic to mammalian cells. Another area of interest is the identification of new targets for the drug. Finally, there is interest in exploring the use of Nifurtimox in the treatment of other diseases, such as cancer.
Synthesis Methods
The synthesis of Nifurtimox involves the reaction of 5-nitrofurfurylamine with 2,6-dioxopurine in the presence of acetic anhydride. The resulting product is then reacted with 1,4-dibromobutane to form the desired compound.
Scientific Research Applications
Nifurtimox has been extensively studied for its potential use in the treatment of various diseases. It has been found to be effective against Trypanosoma cruzi, the parasite that causes Chagas disease. It has also been shown to be effective against various strains of Leishmania, the parasite that causes sleeping sickness.
properties
CAS RN |
137046-51-6 |
---|---|
Product Name |
1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione |
Molecular Formula |
C14H17N7O4 |
Molecular Weight |
347.33 g/mol |
IUPAC Name |
1,3-dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione |
InChI |
InChI=1S/C14H17N7O4/c1-17-11-10(12(22)18(2)14(17)23)20(9-16-11)7-4-3-6-19-8-5-15-13(19)21(24)25/h5,8-9H,3-4,6-7H2,1-2H3 |
InChI Key |
WMZHJZFCFREAFU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCN3C=CN=C3[N+](=O)[O-] |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCN3C=CN=C3[N+](=O)[O-] |
synonyms |
7-(4'-(2-nitroimidazole-1-yl)butyl)theophylline NITP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.